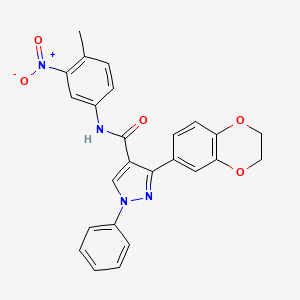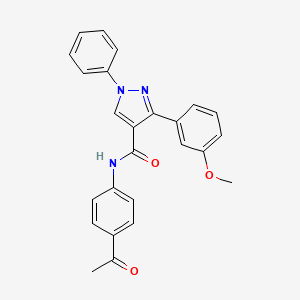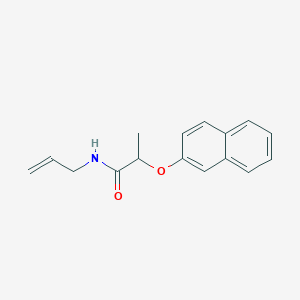![molecular formula C22H18N2O4 B3616275 3-methyl-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616275.png)
3-methyl-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Vue d'ensemble
Description
3-methyl-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as PQQO, and it belongs to the class of quinoxaline derivatives. PQQO has been found to exhibit a wide range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of PQQO is not fully understood, but it is believed to involve the activation of various signaling pathways in the cells. PQQO has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. PQQO also activates the AMPK pathway, which is involved in the regulation of cellular energy metabolism. These pathways are important for maintaining cellular homeostasis and protecting cells from oxidative stress and other harmful stimuli.
Biochemical and Physiological Effects:
PQQO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. PQQO also stimulates mitochondrial biogenesis, which is important for maintaining cellular energy metabolism. In addition, PQQO has been shown to reduce inflammation and protect neurons from damage, which makes it a promising candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PQQO in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used for studying various cellular processes and signaling pathways. PQQO is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments.
However, there are also some limitations to using PQQO in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in certain assays. In addition, the exact mechanism of action of PQQO is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of PQQO. One of the main directions is the development of PQQO-based drugs for the treatment of various diseases. PQQO has shown promising results in preclinical studies for the treatment of neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. Further studies are needed to determine the safety and efficacy of PQQO in humans.
Another future direction is the study of the molecular mechanisms underlying the biological activities of PQQO. The exact mechanism of action of PQQO is not fully understood, and further studies are needed to elucidate the signaling pathways involved.
Conclusion:
In conclusion, 3-methyl-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide (PQQO) is a synthetic compound that has been extensively studied for its potential therapeutic applications. PQQO exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. PQQO has also been shown to stimulate mitochondrial biogenesis, which is important for maintaining cellular energy metabolism. Further studies are needed to determine the safety and efficacy of PQQO in humans, as well as to elucidate the molecular mechanisms underlying its biological activities.
Applications De Recherche Scientifique
PQQO has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. PQQO has also been shown to stimulate mitochondrial biogenesis, which is important for maintaining cellular energy metabolism. These properties make PQQO a promising candidate for the development of drugs for the treatment of various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic disorders.
Propriétés
IUPAC Name |
3-methyl-4-oxido-1-[(4-phenoxyphenyl)methoxy]quinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-16-22(25)24(21-10-6-5-9-20(21)23(16)26)27-15-17-11-13-19(14-12-17)28-18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRWYXGBUJWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC=C(C=C3)OC4=CC=CC=C4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3616196.png)
![N-benzyl-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B3616198.png)
![methyl 2-chloro-5-{[({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3616208.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3616234.png)
![6-iodo-3-(2-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B3616241.png)


![2-[(2-chloro-5-iodobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3616249.png)

![N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3616264.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzylbenzenesulfonamide](/img/structure/B3616270.png)
![N-(3-acetylphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B3616278.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3616279.png)